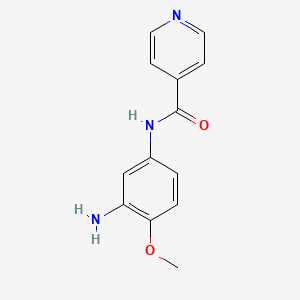![molecular formula C13H12N2O3 B13888358 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize waste and environmental impact. For example, solventless conditions and the use of environmentally friendly reagents are preferred .
化学反应分析
Types of Reactions
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
科学研究应用
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, which is relevant for its potential use in treating neurological disorders . The compound’s structure allows it to interact with various amino acid residues in the target proteins, leading to its biological effects .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Another derivative with similar biological activities.
Phthalimide: A simpler structure but with comparable reactivity and applications.
Uniqueness
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple rings and functional groups.
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
UBDGGDUWSGLVTF-JTQLQIEISA-N |
手性 SMILES |
CN1CC[C@@H](C1=O)N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
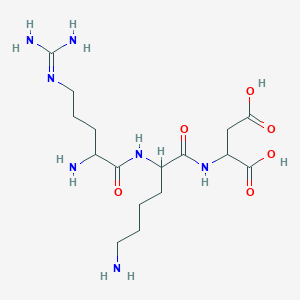
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
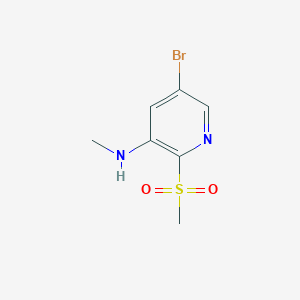
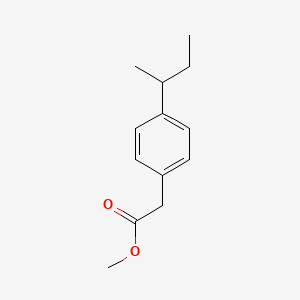
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
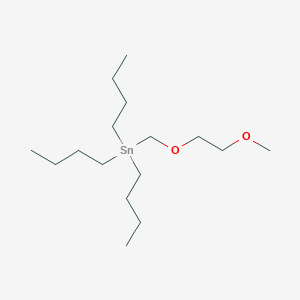
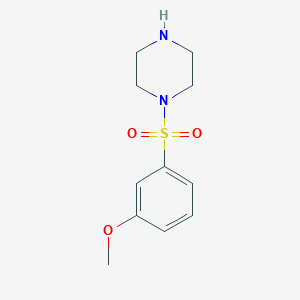
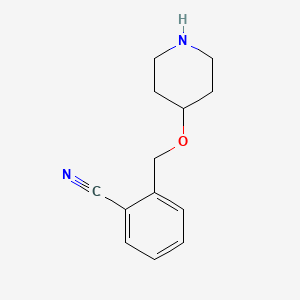
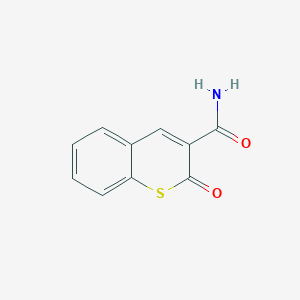
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

